Product packaging for Ethyl 2-(trifluoromethyl)benzoate(Cat. No.:CAS No. 577-62-8)

Ethyl 2-(trifluoromethyl)benzoate

Cat. No.: B1348534
CAS No.: 577-62-8
M. Wt: 218.17 g/mol
InChI Key: BQLMZZVRHPZRBQ-UHFFFAOYSA-N
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Description

Ethyl 2-(trifluoromethyl)benzoate is a useful research compound. Its molecular formula is C10H9F3O2 and its molecular weight is 218.17 g/mol. The purity is usually 95%.
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Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H9F3O2 B1348534 Ethyl 2-(trifluoromethyl)benzoate CAS No. 577-62-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl 2-(trifluoromethyl)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C10H9F3O2/c1-2-15-9(14)7-5-3-4-6-8(7)10(11,12)13/h3-6H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQLMZZVRHPZRBQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=CC=C1C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9F3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201033248
Record name Ethyl 2-(trifluoromethyl)benzoate
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Molecular Weight

218.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

577-62-8
Record name Benzoic acid, 2-(trifluoromethyl)-, ethyl ester
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Record name Benzoic acid, 2-(trifluoromethyl)-, ethyl ester
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzoic acid, 2-(trifluoromethyl)-, ethyl ester
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Record name Ethyl 2-(trifluoromethyl)benzoate
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Synthetic Methodologies for Ethyl 2 Trifluoromethyl Benzoate

Direct Esterification of 2-(trifluoromethyl)benzoic Acid with Ethanol (B145695)

The most direct route to ethyl 2-(trifluoromethyl)benzoate is the Fischer esterification of 2-(trifluoromethyl)benzoic acid with ethanol. ontosight.ai This reaction is typically facilitated by the presence of a strong acid catalyst. ontosight.aiquora.com

The synthesis of this compound via direct esterification is conventionally carried out by reacting 2-(trifluoromethyl)benzoic acid with ethanol in the presence of a catalytic amount of a strong acid, such as sulfuric acid (H₂SO₄) or hydrochloric acid (HCl). ontosight.ai The reaction is an equilibrium process, and to drive it towards the formation of the ethyl ester, an excess of ethanol is often used. ucla.edu The mixture is typically heated to reflux to accelerate the reaction rate. quora.com The water produced as a byproduct is often removed to shift the equilibrium further to the product side, a common strategy in Fischer esterification.

A general laboratory-scale procedure involves dissolving benzoic acid in ethanol, followed by the addition of a few drops of a strong acid catalyst like concentrated sulfuric acid. quora.com The reaction mixture is then heated, and the progress can be monitored using techniques such as thin-layer chromatography. Upon completion, the excess ethanol is typically removed by distillation, and the crude ethyl benzoate (B1203000) is purified. quora.com

Table 1: General Conditions for Acid-Catalyzed Esterification of Benzoic Acids

ParameterConditionSource
Reactants Benzoic Acid, Ethanol quora.com
Catalyst Concentrated Sulfuric Acid ontosight.aiquora.com
Temperature Reflux quora.com
Work-up Removal of excess ethanol, purification quora.com

This table presents generalized conditions for the esterification of benzoic acids. Specific parameters for 2-(trifluoromethyl)benzoic acid may vary.

Optimizing the yield of this compound in a direct esterification reaction involves manipulating several factors to favor the forward reaction. A key strategy is the use of a large excess of one of the reactants, typically the less expensive one, which in this case is ethanol. ucla.edu This follows Le Chatelier's principle, pushing the equilibrium towards the products.

Another critical factor is the efficient removal of water from the reaction mixture as it forms. This can be achieved through various techniques, including azeotropic distillation. The choice of catalyst and its concentration also plays a pivotal role. While strong mineral acids are effective, solid acid catalysts are also being explored for their ease of separation and potential for reuse. The reaction temperature and time are also optimized to ensure the reaction proceeds to completion without significant side product formation.

Transesterification Approaches Involving Mthis compound

An alternative synthetic route to this compound is through the transesterification of mthis compound. This process involves the exchange of the methyl group of the ester with an ethyl group from ethanol, typically in the presence of a catalyst.

The transesterification of a methyl ester to an ethyl ester is an equilibrium reaction where the methyl ester is treated with ethanol. ucla.edu This reaction can be catalyzed by either acids or bases. In an acid-catalyzed process, a strong acid like sulfuric acid is used, and an excess of ethanol is employed to drive the equilibrium towards the formation of the desired ethyl benzoate and methanol (B129727). ucla.edu

Recent research has focused on the development of heterogeneous solid acid catalysts for esterification and transesterification reactions due to their environmental and practical advantages, such as ease of separation and reusability. Among these, zirconium-based catalysts have shown significant promise.

A study investigating the synthesis of a series of methyl benzoates utilized a zirconium/titanium (Zr/Ti) solid acid catalyst. mdpi.com The research found that a zirconium metal catalyst with a titanium support exhibited the best activity for the esterification of various benzoic acids with methanol. mdpi.com Although this study focused on the synthesis of methyl esters, the findings suggest the potential applicability of such catalysts for the transesterification of mthis compound to its ethyl counterpart. The efficiency of these catalysts is attributed to their Lewis acidic sites, which activate the carbonyl group of the ester, facilitating the nucleophilic attack by the alcohol. mdpi.com Further research would be needed to specifically evaluate and quantify the catalytic efficiency of zirconium-titanium solid acid catalysts in the transesterification of mthis compound with ethanol.

Synthesis from Precursors bearing Trifluoromethyl Group

Derivatization of 2-(Trifluoromethyl)benzoyl Chloride

A straightforward and common method for the preparation of this compound is through the esterification of 2-(trifluoromethyl)benzoyl chloride. nih.gov This reaction, a classic example of nucleophilic acyl substitution, involves treating the acid chloride with ethanol. The reaction is typically carried out in the presence of a base, such as pyridine (B92270) or triethylamine, to neutralize the hydrochloric acid byproduct that is formed. This method is often favored due to the high reactivity of the acyl chloride, which generally leads to high yields of the desired ester under mild conditions. The starting material, 2-(trifluoromethyl)benzoyl chloride, can be synthesized from 2-(trifluoromethyl)benzoic acid by reacting it with a chlorinating agent like thionyl chloride or oxalyl chloride. google.com

Routes from 2-(Trifluoromethyl)benzonitrile (B1294956)

Another important precursor for the synthesis of this compound is 2-(trifluoromethyl)benzonitrile. google.com This pathway involves a two-step process: the hydrolysis of the nitrile to an amide, followed by alcoholysis to the ester.

The initial step in this sequence is the hydrolysis of 2-(trifluoromethyl)benzonitrile to 2-(trifluoromethyl)benzamide (B1329304). google.com This transformation can be achieved under either acidic or basic conditions. google.com For instance, a patented method describes the hydrolysis of a related compound, 2-nitro-4-trifluoromethyl benzonitrile, using an inorganic base like sodium hydroxide (B78521) or potassium hydroxide in water to yield the corresponding benzamide (B126) with high purity and yield. google.com Another approach involves heating 2-(trifluoromethyl)benzonitrile in the presence of a catalyst to facilitate the hydration of the nitrile group to the primary amide. google.com

Following the formation of 2-(trifluoromethyl)benzamide, the next step is its conversion to the ethyl ester. While a specific procedure for the ethyl ester was not detailed in the provided search results, a closely related method describes the alcoholysis of 2-nitro-4-trifluoromethyl benzamide with a sulfuric acid-methanol solution to obtain the corresponding methyl benzoate. google.com It is chemically reasonable to extrapolate that a similar reaction using a sulfuric acid-ethanol solution would yield this compound. This acid-catalyzed alcoholysis involves the protonation of the amide carbonyl, making it more susceptible to nucleophilic attack by ethanol, followed by the elimination of ammonia (B1221849) to form the ester.

Carboxylation of Fluorinated Aromatic Compounds

An alternative strategy involves the direct introduction of a carboxyl or alkoxycarbonyl group onto a trifluoromethyl-substituted benzene (B151609) ring. Palladium-catalyzed carbonylation reactions are a powerful tool for achieving this transformation.

Palladium-catalyzed carbonylation reactions offer a versatile method for synthesizing carboxylic acid derivatives from aryl halides. rsc.orgmdpi.com In the context of this compound synthesis, this would typically involve the reaction of a 2-halobenzotrifluoride (where the halogen is iodine or bromine) with carbon monoxide and ethanol in the presence of a palladium catalyst and a base. The catalytic cycle generally involves the oxidative addition of the aryl halide to a Pd(0) species, followed by the insertion of carbon monoxide into the aryl-palladium bond to form an acyl-palladium complex. Subsequent nucleophilic attack by ethanol on this complex, followed by reductive elimination, yields the desired ethyl ester and regenerates the Pd(0) catalyst. Research has shown the feasibility of such carbonylative transformations on various substituted aryl halides, indicating this as a viable route for the synthesis of this compound. sci-hub.seresearchgate.net

Synthesis from 2-(Trifluoromethyl)benzaldehyde (B1295035)

The conversion of an aldehyde to an ester is a fundamental transformation in organic chemistry. For the synthesis of this compound from 2-(trifluoromethyl)benzaldehyde, oxidative esterification presents a direct and efficient route.

Oxidative Esterification Reactions

Oxidative esterification allows for the one-pot conversion of an aldehyde to an ester without the need to first isolate the corresponding carboxylic acid. This approach often utilizes an oxidizing agent in an alcoholic solvent, which acts as both the solvent and the esterifying agent.

Research into the oxidative esterification of benzaldehyde (B42025), a closely related substrate, provides a model for this transformation. One effective method involves the use of a vanadium-doped phosphomolybdic acid salt, Na₄PMo₁₁VO₄₀, as a catalyst. nih.govrsc.org In this system, the aldehyde reacts with an oxidant like hydrogen peroxide in an ethanol solution. The catalyst facilitates the oxidation of the aldehyde to a carboxylic acid intermediate, which then undergoes in-situ esterification with the ethanol. This one-pot process is noted for its efficiency and use of an environmentally benign oxidant. nih.gov For benzaldehyde, this method achieves high conversion rates and selectivity for the ethyl ester product. nih.govrsc.org The reaction is typically carried out under mild temperature conditions, making it an attractive pathway. nih.gov

Another approach involves the use of camphor-based imidazolium (B1220033) salts as catalysts. researchgate.net These salts have shown excellent performance in catalyzing the oxidative esterification of various aromatic aldehydes with primary alcohols, using air as the sole oxidant. researchgate.net While specific application to 2-(trifluoromethyl)benzaldehyde is not detailed, the general success with other aromatic aldehydes suggests its potential applicability.

Table 1: Model Conditions for Vanadium-Catalyzed Oxidative Esterification of Benzaldehyde

ParameterValue/Condition
Substrate Benzaldehyde
Reagents Hydrogen Peroxide (H₂O₂), Ethanol (C₂H₅OH)
Catalyst Na₄PMo₁₁VO₄₀
Temperature 333 K
Reaction Time 3 hours
Products Ethyl Benzoate (major), Benzoic Acid (minor)
Selectivity ~85-93% for Ethyl Benzoate

This table is based on a model reaction with benzaldehyde as described in the source material. nih.gov

Synthesis from 2-(Trifluoromethyl)benzyl Dichloride

An alternative synthetic route starts from 2-(trifluoromethyl)benzyl dichloride. This method involves a two-stage process: the initial conversion of the dichlorinated starting material to an intermediate, followed by its transformation into the final ester product.

Hydrolysis and Oxidation Reactions

The synthesis begins with the hydrolysis and oxidation of 2-(trifluoromethyl)benzyl dichloride to produce 2-(trifluoromethyl)benzoic acid. A patented method describes a one-pot process where 2-(trifluoromethyl)benzyl dichloride is reacted with nitric acid. google.com The nitric acid serves as the agent for both hydrolysis of the dichloride to an aldehyde and its subsequent oxidation to the carboxylic acid. The reaction conditions, such as temperature and nitric acid concentration, are controlled to achieve high yields of the target acid. google.com

Once 2-(trifluoromethyl)benzoic acid is synthesized and isolated, it can be converted to this compound through a standard esterification reaction. This typically involves reacting the carboxylic acid with ethanol in the presence of a strong acid catalyst, such as sulfuric acid, to facilitate the formation of the ester linkage. ontosight.ai

Table 2: Conditions for Hydrolysis and Oxidation of 2-(Trifluoromethyl)benzyl Dichloride

ParameterValue/Condition
Starting Material 2-(Trifluoromethyl)benzyl Dichloride
Reagent Nitric Acid (30-50% mass concentration)
Temperature 50 - 150 °C
Product of this step 2-(Trifluoromethyl)benzoic Acid
Reported Yield ~95%

Data extracted from patent information describing the synthesis of the carboxylic acid intermediate. google.com

Novel Synthetic Approaches and Reaction Development

The field of organic synthesis is continually evolving, with new methods being developed to improve efficiency, selectivity, and environmental footprint. Research into photochemical reactions and transition metal catalysis offers promising new avenues for the synthesis of complex molecules like this compound.

Photochemical Synthesis Routes

Photochemistry explores reactions that are initiated by the absorption of light. While direct photochemical synthesis of this compound is not prominently documented, studies on related aromatic esters provide insight into the potential transformations of these molecules under photochemical conditions. For instance, research on the photochemistry of 2-(1-naphthyl)ethyl benzoates has shown that these molecules can undergo an unusual intramolecular [2+2] cycloaddition reaction, where the ester carbonyl group adds to the naphthalene (B1677914) ring. epa.gov This type of reactivity highlights the complex pathways that can be accessed through photochemical excitation and is an area of ongoing investigation in the development of new synthetic strategies.

Transition Metal-Catalyzed Coupling Reactions for Trifluoromethylation

Transition metal catalysis has become a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high precision. The introduction of a trifluoromethyl group onto an aromatic ring is a particularly valuable transformation in medicinal and materials chemistry.

Palladium-catalyzed cross-coupling reactions are a powerful tool for this purpose. One of the first successful Pd-catalyzed trifluoromethylations of aryl chlorides, developed by S. L. Buchwald and colleagues, utilized (trifluoromethyl)triethylsilane (TESCF₃) as the CF₃ source. beilstein-journals.org This method demonstrates good functional group tolerance under relatively mild conditions. The success of this reaction often depends on the use of highly hindered phosphine (B1218219) ligands, such as BrettPhos, which facilitate the crucial reductive elimination step from the palladium center. beilstein-journals.org This methodology could be applied to synthesize this compound by using ethyl 2-chlorobenzoate (B514982) as the starting material.

Another advanced strategy involves the direct trifluoromethylation of a C-H bond, bypassing the need for a pre-halogenated substrate. Work by J.-Q. Yu and coworkers demonstrated the first Pd-catalyzed C-H trifluoromethylation of aromatic compounds using an electrophilic CF₃ source. beilstein-journals.org These cutting-edge methods represent the forefront of synthetic chemistry for accessing trifluoromethylated arenes.

Table 3: Representative Conditions for Pd-Catalyzed Trifluoromethylation of Aryl Chlorides

ParameterValue/Condition
Substrate Type Aryl Chloride
CF₃ Source (Trifluoromethyl)triethylsilane (TESCF₃)
Catalyst Palladium(II) Acetate (B1210297) or similar Pd source
Ligand Hindered phosphine ligands (e.g., BrettPhos, RuPhos)
Additive Potassium Fluoride (B91410)
Key Feature Enables trifluoromethylation of readily available aryl chlorides

This table summarizes the general conditions described for the Buchwald-type trifluoromethylation. beilstein-journals.org

Enantioselective Synthesis Strategies

Enantioselective synthesis strategies are not applicable to this compound. The molecule is achiral as it does not possess a stereocenter and has a plane of symmetry. Therefore, it does not exist as enantiomers, and methods to selectively synthesize one enantiomer over the other are not relevant for this particular compound.

Green Chemistry Approaches in Synthesis

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. In the context of synthesizing this compound, these principles can be applied to various aspects of the synthesis, from the choice of starting materials and catalysts to the reaction conditions and solvents.

One of the most common methods for synthesizing esters like this compound is the Fischer esterification of the corresponding carboxylic acid, 2-(trifluoromethyl)benzoic acid, with ethanol in the presence of a strong acid catalyst. Traditional methods often employ homogeneous mineral acids like sulfuric acid, which can lead to corrosive conditions and difficult separation and disposal procedures. Green chemistry seeks to replace such catalysts with more environmentally benign alternatives.

Catalyst Selection and Development:

A key area of green chemistry research is the development of solid acid catalysts that are reusable, non-corrosive, and can be easily separated from the reaction mixture. While specific studies on the use of solid acids for the synthesis of this compound are not extensively documented in publicly available research, promising results have been obtained for the synthesis of the structurally similar ethyl benzoate.

One such example is the use of expandable graphite (B72142) as a catalyst. Research on the synthesis of ethyl benzoate has shown that expandable graphite, pre-treated with sulfuric acid, can effectively catalyze the esterification reaction under microwave heating. This method offers several advantages, including high yields, shorter reaction times, and the potential for catalyst reuse. The catalyst showed no significant decrease in activity after three cycles of use.

Microwave-Assisted Synthesis:

Microwave irradiation is another green chemistry tool that can significantly enhance the efficiency of chemical reactions. By directly heating the reactants, microwave synthesis often leads to a dramatic reduction in reaction times and energy consumption compared to conventional heating methods. In the synthesis of ethyl benzoate using expandable graphite, microwave heating at 135 W allowed the reaction to reach 80.1% yield in approximately 1.5 hours.

The application of these green methodologies to the synthesis of this compound could offer substantial environmental and economic benefits. The table below summarizes the findings from a study on the green synthesis of ethyl benzoate, which could serve as a model for the development of green processes for its trifluoromethylated analog.

Table 1: Green Synthesis of Ethyl Benzoate using Expandable Graphite and Microwave Heating

Parameter Condition/Value
Catalyst Expandable Graphite (EG)
Reactants Benzoic Acid, Ethanol
Catalyst Loading 8 wt% of total reactant mass
Reactant Molar Ratio (Acid:Alcohol) 1.0:5.0
Heating Method Microwave Irradiation
Microwave Power 135 W
Reaction Temperature 85°C
Reaction Time ~1.5 hours
Yield 80.1%
Catalyst Reusability No significant decrease in activity after 3 uses

Data sourced from a study on the synthesis of ethyl benzoate.

Solventless and Alternative Solvent Systems:

Another tenet of green chemistry is the reduction or replacement of volatile organic solvents. Research into solvent-free reaction conditions or the use of more environmentally friendly solvents, such as water or ionic liquids, is an active area of investigation for many chemical transformations. While specific data for the synthesis of this compound in such systems is limited in the available literature, these approaches represent a promising avenue for future research to further enhance the green credentials of its production.

Chemical Reactivity and Derivatization of Ethyl 2 Trifluoromethyl Benzoate

Reactions at the Ester Moiety

The primary site of reactivity for Ethyl 2-(trifluoromethyl)benzoate is the ester group. This moiety can participate in several key reactions, including hydrolysis, transesterification, and reduction, each leading to a distinct class of chemical derivatives.

Hydrolysis Reactions

Hydrolysis of an ester is the cleavage of the ester bond to form a carboxylic acid and an alcohol. This reaction can be catalyzed by acids, bases, or enzymes.

Under acidic conditions, the hydrolysis of this compound yields 2-(trifluoromethyl)benzoic acid and ethanol (B145695). The reaction is an equilibrium process, and to drive it to completion, it is typically carried out with an excess of water. chemistrysteps.com The mechanism begins with the protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon. A water molecule then acts as a nucleophile, attacking the activated carbonyl carbon to form a tetrahedral intermediate. Subsequent proton transfer and elimination of ethanol regenerate the acid catalyst and produce the final carboxylic acid product. chemistrysteps.com

The presence of the electron-withdrawing -CF3 group can influence the rate of hydrolysis. Studies on related methyl benzoates in high-temperature water indicate that the formation of the carboxylic acid product can itself catalyze the hydrolysis, a process that is effective for various substituted benzoates. psu.edu

Base-catalyzed hydrolysis, also known as saponification, is an irreversible process that converts this compound into a salt of 2-(trifluoromethyl)benzoic acid and ethanol. The reaction is initiated by the nucleophilic attack of a hydroxide (B78521) ion (e.g., from NaOH or KOH) on the ester's carbonyl carbon. chemistrysteps.com This forms a tetrahedral intermediate, which then collapses to expel the ethoxide ion (⁻OCH₂CH₃). The ethoxide, being a strong base, deprotonates the newly formed 2-(trifluoromethyl)benzoic acid to produce sodium 2-(trifluoromethyl)benzoate and ethanol. chemistrysteps.comyoutube.com This final acid-base step is essentially irreversible and drives the reaction to completion. chemistrysteps.com

High-temperature conditions can enhance the efficiency of saponification, even for sterically hindered esters. psu.edu For instance, studies on various methyl benzoates have shown that hydrolysis in a dilute potassium hydroxide solution at elevated temperatures leads to quantitative formation of the corresponding carboxylate salt. psu.edu

Table 1: Conditions for Hydrolysis of Substituted Benzoates

SubstrateConditionsProduct(s)YieldReference
Methyl p-(trifluoromethyl)benzoate2% KOH, 250 °C, 0.5 hp-(Trifluoromethyl)benzoic acid, p-Toluic acid40% / 15% psu.edu
Methyl 2,4,6-trimethylbenzoate2% KOH, 250 °C, 0.5 h2,4,6-Trimethylbenzoic acid95% psu.edu
Ethyl Benzoate (B1203000)2 M NaOH, Reflux, 45-60 minBenzoic Acid (after acidification)Not specified nih.gov

This table presents data for related benzoate esters to illustrate typical hydrolysis conditions and outcomes. Note the partial hydrolysis of the trifluoromethyl group under certain high-temperature basic conditions.

Enzymatic hydrolysis offers a mild and often highly selective method for cleaving ester bonds. Enzymes such as lipases and esterases are commonly used for this purpose. nih.govd-nb.info The hydrolysis of this compound by these enzymes would yield 2-(trifluoromethyl)benzoic acid and ethanol.

This type of reaction is particularly relevant in the field of medicinal chemistry for the design of prodrugs. unil.chscilit.com A pharmacologically active molecule containing a carboxylic acid or alcohol group can be masked as an ester to improve properties like membrane permeability or to reduce irritation at the site of administration. Once absorbed into the body, native esterases in plasma, the liver, or target tissues can hydrolyze the ester, releasing the active drug. unil.chnih.gov

For a compound like this compound, its potential as a prodrug would depend on its rate of hydrolysis by human or pathogenic esterases. Studies on a series of benzoate esters with mycobacterial esterases have shown that the rate of hydrolysis is influenced by the steric bulk of the alcohol portion. unil.ch For instance, bulky substituents in the alkoxy chain can decrease the rate of hydrolysis by mammalian liver or plasma esterases while still allowing for activation by mycobacterial enzymes, suggesting a pathway for targeted drug delivery. unil.ch The electron-withdrawing nature of the trifluoromethyl group would also influence the susceptibility of the ester to enzymatic attack. semanticscholar.org

Transesterification with Different Alcohols

Transesterification is the process of converting one ester into another by reacting it with an alcohol in the presence of an acid or base catalyst. For this compound, this reaction allows for the exchange of the ethyl group with other alkyl or aryl groups, providing access to a variety of different 2-(trifluoromethyl)benzoate esters.

The reaction is an equilibrium process. To favor the formation of the desired product, the reactant alcohol is often used in large excess, or the leaving alcohol (ethanol in this case) is removed from the reaction mixture as it forms.

Various catalysts can be employed for transesterification, including mineral acids, organometallic compounds, and enzymes like lipases. nih.govmdpi.com The choice of catalyst can depend on the substrate and the desired reaction conditions. For example, boric acid has been shown to be an effective and environmentally benign catalyst for the transesterification of ethyl acetoacetate (B1235776) with a range of primary and secondary alcohols. nih.gov The electronic properties of the substrates can affect the reaction rate; electron-withdrawing groups on the benzoate ring can facilitate the nucleophilic attack by the alcohol. d-nb.info

Reduction of the Ester Group

The ester moiety of this compound can be reduced to yield either a primary alcohol or an aldehyde, depending on the reducing agent and reaction conditions.

A complete reduction to the corresponding primary alcohol, 2-(trifluoromethyl)benzyl alcohol, can be achieved using strong reducing agents such as Lithium Aluminum Hydride (LiAlH₄). commonorganicchemistry.comnumberanalytics.com The reaction typically involves the addition of the ester to a solution of LiAlH₄ in an anhydrous ether solvent like diethyl ether or tetrahydrofuran (B95107) (THF), followed by an aqueous workup to protonate the resulting alkoxide intermediate. numberanalytics.com

Partial reduction of the ester to the aldehyde, 2-(trifluoromethyl)benzaldehyde (B1295035), is also possible. This transformation requires a less reactive or more sterically hindered reducing agent that can stop the reaction at the aldehyde stage without further reduction to the alcohol. Diisobutylaluminum Hydride (DIBAL-H) is commonly used for this purpose. youtube.commasterorganicchemistry.com The reaction is typically performed at very low temperatures (e.g., -78 °C) with a stoichiometric amount of DIBAL-H. masterorganicchemistry.com At these low temperatures, the tetrahedral intermediate formed after the initial hydride transfer is stable. Upon aqueous workup, this intermediate hydrolyzes to give the desired aldehyde. youtube.com

Table 2: Common Reducing Agents for Esters and Their Products

Reducing AgentTypical Product from EsterKey CharacteristicsReference
Lithium Aluminum Hydride (LiAlH₄)Primary AlcoholVery powerful, unselective reducing agent. commonorganicchemistry.comnumberanalytics.com
Diisobutylaluminum Hydride (DIBAL-H)AldehydeBulky, allows for partial reduction at low temperatures. masterorganicchemistry.com
Sodium Borohydride (B1222165) (NaBH₄)Generally unreactive with estersMilder agent, typically reduces aldehydes and ketones. commonorganicchemistry.com
Formation of Alcohols

The reduction of the ester functionality in this compound to a primary alcohol, 2-(trifluoromethyl)benzyl alcohol, is a fundamental transformation. This reaction is typically achieved using powerful reducing agents that can readily attack the electron-deficient carbonyl carbon of the ester.

Detailed Research Findings:

Commonly, lithium aluminium hydride (LiAlH₄) in an anhydrous ether solvent like diethyl ether or tetrahydrofuran (THF) is employed for this purpose. The reaction proceeds via nucleophilic acyl substitution, where the hydride ion (H⁻) from LiAlH₄ attacks the carbonyl carbon, followed by the departure of the ethoxide leaving group. A second hydride addition to the intermediate aldehyde yields the primary alcohol upon acidic workup.

Alternatively, sodium borohydride (NaBH₄) is generally considered a milder reducing agent, often selective for aldehydes and ketones over esters. However, in the presence of certain additives or under specific conditions, its reactivity can be enhanced to reduce esters. For instance, the use of NaBH₄ in combination with methanol (B129727) in refluxing THF has been shown to be an effective system for the reduction of various aromatic esters to their corresponding alcohols, with reaction times ranging from 15 to 60 minutes and yielding good to excellent results. psu.edu While specific studies on this compound using this exact system are not detailed, the general applicability to aromatic esters suggests its potential utility. psu.edu

Another approach involves the catalytic hydrogenation of the corresponding benzoic acid. For example, the hydrogenation of methyl benzoate to benzyl (B1604629) alcohol has been achieved using a Cu/ZnO/Al₂O₃ catalyst at elevated temperature and pressure. researchgate.net This suggests that catalytic hydrogenation could be a viable, though likely more forcing, alternative for the reduction of this compound.

Formation of Aldehydes

The partial reduction of this compound to form 2-(trifluoromethyl)benzaldehyde requires careful control of reaction conditions to prevent over-reduction to the corresponding alcohol. This transformation is synthetically valuable as the aldehyde is a key building block for various other compounds.

Detailed Research Findings:

A common method for this transformation involves the use of diisobutylaluminium hydride (DIBAL-H) at low temperatures. DIBAL-H is a sterically hindered reducing agent that can selectively reduce esters to aldehydes at temperatures typically around -78 °C. The low temperature is crucial to prevent the second addition of the hydride to the aldehyde intermediate.

Another synthetic route to 2-(trifluoromethyl)benzaldehyde involves the hydrolysis of o-trifluoromethyl toluene (B28343) dichloride. google.comgoogle.com This method, however, does not start from the ester. A patent describes a process for preparing 2-(trifluoromethyl)benzaldehyde from 2-(trifluoromethyl)benzyl dichloride and its derivatives via hydrolysis. google.com Another patented method involves the reaction of 3,5-bis-(trifluoromethyl)-bromobenzene with sodium formate (B1220265) in the presence of a palladium catalyst and carbon monoxide to yield the corresponding benzaldehyde (B42025). google.com While not directly from the ester, these methods highlight alternative pathways to the aldehyde. A general procedure for the synthesis of aromatic aldehydes involves the reaction of an aryl halide with sodium formate and carbon monoxide in the presence of a palladium catalyst. chemicalbook.com

Amidation Reactions

The conversion of this compound to 2-(trifluoromethyl)benzamide (B1329304) involves the reaction of the ester with ammonia (B1221849) or an amine. This nucleophilic acyl substitution reaction replaces the ethoxy group with an amino or substituted amino group.

Detailed Research Findings:

Direct amidation of esters can be achieved by heating the ester with ammonia or a primary or secondary amine. The reaction is often catalyzed by acids or bases. A patent describes the preparation of 2-(trifluoromethyl)benzamide by reacting 2-trifluoromethyl benzoyl chloride with ammonia gas in isopropanol (B130326) at low temperatures (-10 °C to 0 °C) or with aqueous ammonia. justia.com While this method starts from the acid chloride, it demonstrates a common strategy for forming the amide. Another patent discloses a synthesis method for 2-trifluoromethyl benzamide (B126) starting from 2,3-dichlorotrifluorotoluene through a multi-step process. google.com

Heterogeneous catalysts have also been developed for the direct amidation of esters. For example, niobium(V) oxide (Nb₂O₅) has been shown to be an effective catalyst for the amidation of various esters with amines under solvent-free conditions. researchgate.net This method offers the advantage of catalyst reusability and applicability to a wide range of substrates. researchgate.net

Reactions Involving the Trifluoromethyl Group

The trifluoromethyl (CF₃) group is known for its high stability due to the strong carbon-fluorine bonds. tcichemicals.com However, under specific conditions, this group can undergo reactions such as defluorination or modification.

Defluorination Reactions

Defluorination of the trifluoromethyl group on an aromatic ring is a challenging transformation due to the strength of the C-F bonds. tcichemicals.com However, certain reagents and conditions can facilitate this process.

Detailed Research Findings:

Historically, the reaction of benzotrifluoride (B45747) with aluminum chloride was one of the few known reactions that could transform the trifluoromethyl group, converting it to a trichloromethyl group. acs.org More recent research has explored selective C-F bond transformations. For example, silyl (B83357) cations have been shown to mediate the cleavage of C-F bonds in aromatic trifluoromethyl groups, leading to the formation of difluoromethylenes which can then be trapped to form various carbonyl compounds. tcichemicals.com

Modification of the Trifluoromethyl Group

Beyond complete defluorination, the trifluoromethyl group can be modified to introduce other functionalities. These transformations often leverage the strong electron-withdrawing nature of the CF₃ group.

Detailed Research Findings:

The electron-withdrawing nature of the trifluoromethyl group facilitates deprotonation at the ortho-position of the aromatic ring, allowing for the introduction of various electrophiles. tcichemicals.com This allows the trifluoromethyl group to be utilized as a one-carbon unit in synthetic chemistry. tcichemicals.com For instance, the reaction of trifluoromethyl-substituted aromatic compounds with nucleophilic reagents can lead to substitution reactions where the trifluoromethyl group itself can act as a leaving group under certain conditions in SNAr reactions. acs.org

Electrophilic Aromatic Substitution on the Benzoate Ring

The benzene (B151609) ring of this compound is subject to electrophilic aromatic substitution reactions. The regioselectivity of these reactions is governed by the directing effects of the two substituents: the ethyl ester group (-COOEt) and the trifluoromethyl group (-CF₃).

Detailed Research Findings:

Both the ester and the trifluoromethyl groups are electron-withdrawing and are therefore deactivating and meta-directing groups in electrophilic aromatic substitution. youtube.comyoutube.comucalgary.ca This means that incoming electrophiles will preferentially add to the positions meta to both substituents. The deactivating nature of these groups makes the aromatic ring less reactive towards electrophiles compared to benzene itself. youtube.commasterorganicchemistry.comyoutube.com

When two deactivating groups are present on a benzene ring, the incoming electrophile will typically substitute at the position that is meta to both groups, if available. In the case of this compound, the positions meta to the ester group are at C4 and C6, and the positions meta to the trifluoromethyl group are at C4 and C6. Therefore, electrophilic substitution is strongly directed to the C4 and C6 positions. Steric hindrance from the ortho-substituents may influence the relative rates of substitution at these two positions. For example, in the nitration of ethyl benzoate, the major product is the meta-nitro isomer. ucalgary.calibretexts.org

The relative directing power of multiple substituents can sometimes lead to complex product mixtures, but in this case, the strong meta-directing nature of both groups reinforces substitution at the same positions. youtube.com

Nitration Reactions

The nitration of an aromatic ring is a classic example of electrophilic aromatic substitution. In the case of this compound, the reaction requires forcing conditions, typically a mixture of concentrated nitric acid and concentrated sulfuric acid, which generates the highly electrophilic nitronium ion (NO2+). Due to the powerful meta-directing influence of both the ester and trifluoromethyl groups, the incoming nitro group is directed to the positions meta to both substituents. This results in the formation of nitrated derivatives such as Ethyl 2-nitro-5-(trifluoromethyl)benzoate and Ethyl 2-nitro-4-(trifluoromethyl)benzoate. epa.govsynquestlabs.com The deactivating nature of the existing groups means that the reaction is generally slower than the nitration of simpler aromatic compounds like methyl benzoate. youtube.com

Table 1: Nitration Products of Ethyl (trifluoromethyl)benzoate Derivatives

Product Name CAS Number Molecular Formula
Ethyl 2-nitro-5-(trifluoromethyl)benzoate 1214325-74-2 C10H8F3NO4

Halogenation Reactions

Halogenation of this compound also proceeds via electrophilic aromatic substitution. The strong deactivation of the ring by the trifluoromethyl and ester groups necessitates the use of a Lewis acid catalyst for reactions like bromination and chlorination. The regioselectivity follows the same principles as nitration, with the halogen atom being directed to the positions meta to the existing substituents. Research and chemical catalogs show the existence of various halogenated derivatives, indicating that these reactions are synthetically accessible. bldpharm.comchemsrc.comnih.gov

Table 2: Halogenated Derivatives of this compound

Product Name CAS Number Molecular Formula
Ethyl 2-bromo-5-(trifluoromethyl)benzoate 1214336-55-6 C10H8BrF3O2

Sulfonation Reactions

Nucleophilic Aromatic Substitution (if activated)

Nucleophilic aromatic substitution (SNAr) is a reaction pathway distinct from the more common electrophilic substitutions. wikipedia.org SNAr reactions occur when an aromatic ring is substituted with potent electron-withdrawing groups, which "activate" the ring towards attack by a nucleophile. chemistrysteps.comlibretexts.org The trifluoromethyl group is a strong activator for this type of reaction.

For SNAr to proceed, a good leaving group (such as a halide) must be present on the ring, typically positioned ortho or para to the electron-withdrawing group. libretexts.org This positioning allows for the resonance stabilization of the negative charge in the intermediate Meisenheimer complex. libretexts.orglibretexts.org Therefore, while this compound itself would not undergo SNAr (as it lacks a suitable leaving group), its halogenated derivatives can be excellent substrates. For example, a compound like Ethyl 2-fluoro-5-nitro-4-(trifluoromethyl)benzoate is highly activated for SNAr, where the fluoride (B91410) can be displaced by a nucleophile due to the activating effects of both the nitro and trifluoromethyl groups. nih.gov The reaction proceeds via an addition-elimination mechanism, where the nucleophile first adds to the ring to form a stabilized carbanion, followed by the elimination of the leaving group to restore aromaticity. chemistrysteps.com

Pericyclic Reactions (if applicable)

Pericyclic reactions are concerted reactions that proceed through a cyclic transition state, such as cycloadditions, electrocyclic reactions, and sigmatropic rearrangements. msu.edulibretexts.org These reactions are governed by the conservation of orbital symmetry. libretexts.org

Based on its structure, this compound is not suited to participate directly in common pericyclic reactions. For instance, the Diels-Alder reaction, a [4+2] cycloaddition, requires a conjugated diene and a dienophile. libretexts.org this compound possesses neither of these structural features. Similarly, it cannot undergo the most common electrocyclic or sigmatropic rearrangements in its ground state. While it could potentially be incorporated into a larger molecule that then undergoes a pericyclic reaction, the compound itself is not directly applicable to this class of transformations.

Polymerization Studies and Material Science Applications

There is no evidence to suggest that this compound itself undergoes polymerization. However, it serves as an important chemical intermediate and building block in the synthesis of more complex molecules for various applications, including pharmaceuticals and materials. clearsynth.com Its derivatives, such as Ethyl 2-bromo-5-(trifluoromethyl)benzoate, are listed as building blocks for organic and material science applications. bldpharm.com

In a broader context, the parent compound, ethyl benzoate, has been utilized as a solvent in in-situ forming implant systems, where a polymer like PLGA is dissolved in the solvent along with a therapeutic agent. taylorandfrancis.com Upon injection, the diffusion of the solvent into the aqueous environment causes the polymer to precipitate, trapping the drug for controlled release. While this application does not involve the polymerization of ethyl benzoate itself, it highlights the use of similar esters in material science, particularly in the field of drug delivery.

Spectroscopic Characterization and Computational Studies of Ethyl 2 Trifluoromethyl Benzoate and Its Analogs

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural determination of ethyl 2-(trifluoromethyl)benzoate, offering precise information about the hydrogen, carbon, and fluorine nuclei.

The ¹H NMR spectrum of this compound is characterized by signals corresponding to the ethyl group and the aromatic protons. The ethyl group protons typically appear as a quartet and a triplet. The methylene (B1212753) protons (-CH2-) of the ethyl group are expected to resonate as a quartet due to coupling with the adjacent methyl protons. The methyl protons (-CH3) will, in turn, appear as a triplet, coupled to the methylene protons.

The aromatic region of the spectrum is more complex due to the substitution pattern on the benzene (B151609) ring. The protons on the aromatic ring will exhibit chemical shifts and coupling patterns influenced by the electron-withdrawing trifluoromethyl group and the ester functionality. For a related compound, mthis compound, the aromatic protons appear as a multiplet in the range of 7.60-7.78 ppm. rsc.org For ethyl 2-methylbenzoate, a similar ester, the aromatic protons show distinct signals, including a doublet around 7.91 ppm. rsc.org Based on these analogs, the aromatic protons of this compound are expected in a similar downfield region.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

Proton Type Predicted Chemical Shift (ppm) Splitting Pattern
Aromatic Protons~7.6 - 8.0Multiplet
Ethyl (-CH2-)~4.4Quartet (q)
Ethyl (-CH3-)~1.4Triplet (t)

Note: Predicted values are based on data from analogous compounds.

The ¹³C NMR spectrum provides a detailed map of the carbon skeleton of this compound. The spectrum will show distinct signals for the carbonyl carbon of the ester, the aromatic carbons, the carbons of the ethyl group, and the carbon of the trifluoromethyl group.

The carbonyl carbon (C=O) is typically observed in the downfield region of the spectrum. For mthis compound, the carbonyl carbon appears at approximately 167.3 ppm. rsc.org The carbons of the aromatic ring will resonate in the range of approximately 125-135 ppm. The carbon atom attached to the trifluoromethyl group is expected to appear as a quartet due to coupling with the three fluorine atoms. In mthis compound, this carbon (C-CF3) shows a quartet at around 128.8 ppm with a coupling constant (J) of about 32.0 Hz. rsc.org The trifluoromethyl carbon itself will also appear as a quartet with a large coupling constant; for instance, in mthis compound, it is observed at 123.5 ppm with a J value of 271.0 Hz. rsc.org The ethyl group carbons will have characteristic shifts, with the methylene carbon (-CH2-) appearing around 61 ppm and the methyl carbon (-CH3-) around 14 ppm, similar to what is seen in ethyl benzoate (B1203000). hmdb.ca

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon Type Predicted Chemical Shift (ppm) Multiplicity (due to C-F coupling)
Carbonyl (C=O)~167Singlet
Aromatic C-CF3~129Quartet (q)
Other Aromatic C~126 - 132Singlet/Doublet
Trifluoromethyl (CF3)~124Quartet (q)
Ethyl (-CH2-)~61Singlet
Ethyl (-CH3-)~14Singlet

Note: Predicted values are based on data from analogous compounds.

¹⁹F NMR spectroscopy is particularly informative for fluorinated compounds. For this compound, a single signal is expected for the three equivalent fluorine atoms of the trifluoromethyl group. The chemical shift of this signal is a key identifier. In analogous compounds like mthis compound, the ¹⁹F NMR signal for the -CF3 group appears at approximately -59.79 ppm (with CFCl3 as an external standard). rsc.org The chemical shift of trifluoromethyl groups on a benzene ring can be influenced by the other substituents present. nih.gov

Table 3: Predicted ¹⁹F NMR Chemical Shift for this compound

Fluorine Type Predicted Chemical Shift (ppm)
-CF3~ -60

Note: Predicted value is relative to CFCl3 and based on data from analogous compounds.

Two-dimensional (2D) NMR techniques are powerful tools for confirming the connectivity of atoms within a molecule. youtube.comsdsu.edu

COSY (Correlation Spectroscopy): This experiment would show correlations between protons that are coupled to each other. sdsu.edu For this compound, a cross-peak would be observed between the methylene quartet and the methyl triplet of the ethyl group, confirming their connectivity. Correlations between the aromatic protons would also help to assign their relative positions on the ring.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the carbon signals of the atoms they are directly attached to. sdsu.edu For instance, the methylene protons' signal would correlate with the methylene carbon signal, and the methyl protons' signal would correlate with the methyl carbon signal. Each aromatic proton signal would correlate with its corresponding aromatic carbon signal.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation at specific vibrational frequencies.

The IR spectrum of this compound will display characteristic absorption bands corresponding to its functional groups.

C=O Stretch: A strong, sharp absorption band is expected for the carbonyl (C=O) stretching vibration of the ester group. For ethyl benzoate, this band appears around 1715-1720 cm⁻¹.

C-O Stretch: The C-O stretching vibrations of the ester group will also be present, typically in the region of 1100-1300 cm⁻¹.

C-F Stretches: The trifluoromethyl group will give rise to strong absorption bands due to C-F stretching vibrations. These are typically found in the region of 1100-1300 cm⁻¹. beilstein-journals.org

Aromatic C-H Stretch: The stretching vibrations of the C-H bonds on the aromatic ring will appear above 3000 cm⁻¹.

Aromatic C=C Stretches: The C=C stretching vibrations within the aromatic ring typically give rise to several bands in the 1450-1600 cm⁻¹ region.

Aliphatic C-H Stretches: The C-H stretching vibrations of the ethyl group will be observed just below 3000 cm⁻¹.

Table 4: Characteristic IR Absorption Bands for this compound

Vibrational Mode Expected Wavenumber (cm⁻¹) Intensity
Aromatic C-H Stretch> 3000Medium
Aliphatic C-H Stretch< 3000Medium
C=O Stretch (Ester)~1720Strong
Aromatic C=C Stretch1450 - 1600Medium to Weak
C-F Stretch (CF3)1100 - 1300Strong
C-O Stretch (Ester)1100 - 1300Strong

Note: Predicted values are based on data from analogous compounds.

Analysis of C=O and C-F Stretching Frequencies

The vibrational properties of this compound and its analogs are crucial for their characterization. Infrared (IR) spectroscopy is a powerful tool for identifying the characteristic stretching frequencies of functional groups within a molecule.

The carbon-fluorine (C-F) stretching frequencies are also a key feature in the IR spectrum of fluorinated compounds. These vibrations typically occur in the region of 1400-1000 cm⁻¹. For instance, in 2,3,6-trifluorobenzoic acid, a related fluorinated benzoic acid derivative, vibrational frequencies are significantly affected by fluorine substitution when compared to benzoic acid. nih.gov Computational studies, often employing Density Functional Theory (DFT), are instrumental in assigning these vibrational modes. For example, in ethyl trifluoromethanesulfonate (B1224126), DFT calculations have been used to predict and assign the vibrational wavenumbers. researchgate.net

A comprehensive analysis of the C=O and C-F stretching frequencies for this compound would ideally involve both experimental FT-IR data and complementary computational modeling to provide a detailed understanding of its vibrational characteristics.

Functional GroupTypical Wavenumber Range (cm⁻¹)Reference
Ester C=O Stretch1750-1735 libretexts.org
C-F Stretch1400-1000 nih.gov

Mass Spectrometry (MS)

Mass spectrometry is an essential analytical technique for determining the molecular weight and fragmentation pattern of a compound, providing valuable information about its structure.

In Electron Ionization Mass Spectrometry (EI-MS), the molecule is bombarded with high-energy electrons, leading to ionization and fragmentation. The resulting mass spectrum shows a pattern of fragment ions that is characteristic of the compound's structure.

For the related compound, S-ethyl 2-(trifluoromethyl)benzothioate, the EI-MS spectrum was obtained using a time-of-flight (TOF) mass spectrometer with an EI voltage of 70 V. While the specific fragmentation pattern for this compound is not detailed in the provided results, a general understanding can be inferred from the fragmentation of similar esters like ethyl benzoate. The mass spectrum of ethyl benzoate shows prominent peaks at m/z 105, which corresponds to the benzoyl cation [C₆H₅CO]⁺, and at m/z 77, corresponding to the phenyl cation [C₆H₅]⁺. nih.gov

For this compound, with a molecular weight of 218.17 g/mol , one would expect to see a molecular ion peak [M]⁺ at m/z 218. cymitquimica.comsynquestlabs.com Key fragmentation pathways would likely involve the loss of the ethoxy group (-OCH₂CH₃) to form the [M-45]⁺ ion, corresponding to the 2-(trifluoromethyl)benzoyl cation, and subsequent fragmentation of the aromatic ring and the trifluoromethyl group.

Expected EI-MS Fragmentation of this compound:

IonProposed StructureExpected m/z
[M]⁺[C₁₀H₉F₃O₂]⁺218
[M-OC₂H₅]⁺[C₈H₄F₃O]⁺173
[C₇H₄F₃]⁺2-(trifluoromethyl)phenyl cation145
[C₆H₅]⁺Phenyl cation77

Electrospray Ionization (ESI) is a softer ionization technique, often used for more fragile molecules, and it typically produces protonated molecules [M+H]⁺ or other adducts. High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, allowing for the determination of the elemental composition of ions.

For ethyl benzoate, ESI-MS analysis in positive ion mode shows a precursor ion [M+H]⁺ at m/z 151.075356. nih.gov For this compound, the expected protonated molecule [M+H]⁺ would have an m/z of approximately 219.18. HRMS would be able to confirm the exact mass and elemental formula.

While specific ESI-MS or HRMS data for this compound is not available in the search results, the techniques are standard for the characterization of such compounds, providing confirmation of the molecular formula and insights into the molecule's ability to be ionized under soft conditions. acs.org

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light corresponds to the promotion of electrons from lower to higher energy molecular orbitals.

The UV-Vis spectrum of aromatic compounds like this compound is characterized by absorption bands arising from π → π* transitions within the benzene ring. For ethyl benzoate, the UV/Visible spectrum is available from the NIST WebBook, though specific absorption maxima are not detailed in the provided snippets. nist.gov

The presence of the trifluoromethyl group, an auxochrome, on the benzene ring can influence the position and intensity of these absorption bands. Theoretical calculations, often using Time-Dependent Density Functional Theory (TD-DFT), can be employed to predict the electronic spectrum and assign the observed transitions. researchgate.net For instance, in a study of a pyrene-containing benzoate derivative, the experimental UV-Vis spectrum was compared with the theoretically computed spectrum to understand the electronic properties. researchgate.net

A typical UV-Vis spectrum of an aromatic ester would show a strong absorption band below 250 nm and a weaker, more structured band at longer wavelengths. For this compound, one would expect to observe these characteristic absorptions, with potential shifts in the absorption maxima (λ_max) due to the electronic effects of the -CF₃ group.

Computational Chemistry and Quantum Mechanical Studies

Computational chemistry provides a powerful theoretical framework to complement experimental spectroscopic data. Quantum mechanical methods, such as Density Functional Theory (DFT), are widely used to predict molecular structures, vibrational frequencies, and electronic properties.

For related molecules like fluorinated benzoic acids and various esters, DFT calculations have been successfully used to:

Optimize the molecular geometry to find the most stable conformation. nih.gov

Calculate vibrational frequencies and compare them with experimental FT-IR and Raman spectra to aid in the assignment of vibrational modes. nih.gov

Predict NMR chemical shifts for structural characterization. researchgate.net

Simulate UV-Vis spectra to understand electronic transitions. researchgate.net

In the context of this compound, computational studies would be invaluable for:

Determining the preferred conformation of the ester group relative to the trifluoromethyl-substituted benzene ring.

Calculating the C=O and C-F stretching frequencies to support experimental IR data.

Predicting the fragmentation patterns in mass spectrometry.

Simulating the UV-Vis spectrum and identifying the nature of the electronic transitions.

These computational approaches provide a deeper understanding of the structure-property relationships of this compound and its analogs at the molecular level.

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has become a powerful tool for investigating the structural and electronic properties of molecules. By using functionals like B3LYP and basis sets such as 6-31G(d,p), researchers can accurately model molecular systems. researchgate.netinpressco.com

The initial step in computational analysis involves the geometry optimization of the molecule to find its most stable three-dimensional structure. For this compound, this process would involve calculating the bond lengths, bond angles, and dihedral angles that result in the lowest energy state. DFT methods, such as B3LYP with a 6-31G(d,p) basis set, are commonly employed for this purpose. researchgate.netresearchgate.net The optimization process provides insights into the spatial arrangement of the atoms, including the orientation of the trifluoromethyl and ethyl ester groups relative to the benzene ring. For analogous compounds, it has been shown that the introduction of substituents can lead to slight distortions in the benzene ring geometry. For instance, in a study of ethyl m-chloro benzoate, the bond lengths within the ring were found to be in the range of 1.390-1.405 Å. Similar calculations for this compound would be expected to yield comparable results, with specific variations influenced by the strong electron-withdrawing nature of the trifluoromethyl group.

Table 1: Representative Optimized Geometrical Parameters for Benzoate Analogs (Calculated) Note: This table is illustrative and based on typical values found in computational studies of similar molecules. Specific values for this compound would require dedicated calculations.

Parameter Typical Value (Å or °)
C-C (ring) 1.39 - 1.41
C-C=O 1.48 - 1.52
C=O 1.20 - 1.23
C-O (ester) 1.33 - 1.37
O-C (ethyl) 1.44 - 1.48
C-CF3 1.49 - 1.53
C-F 1.33 - 1.36
C-C-C (ring) ~120
O=C-O ~125

The electronic properties of a molecule are fundamental to understanding its reactivity and spectroscopic behavior. The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key to this understanding. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's kinetic stability and chemical reactivity. mdpi.com A smaller gap suggests that the molecule is more reactive. For a series of benzothiazole (B30560) derivatives, the HOMO-LUMO gap was found to be in the range of 4.46–4.73 eV, with the trifluoromethyl-substituted compound having the lowest gap, indicating higher reactivity. mdpi.com

Table 2: Calculated Electronic Properties for a Trifluoromethyl-Substituted Analog Note: Data for a benzothiazole derivative with a CF3 substituent, provided for illustrative purposes. mdpi.com

Property Value
HOMO Energy -
LUMO Energy -
HOMO-LUMO Gap (eV) 4.46
Dipole Moment (Debye) -
Polarizability -

DFT calculations can predict the vibrational frequencies of a molecule, which correspond to the peaks observed in its infrared (IR) and Raman spectra. These theoretical spectra are invaluable for the assignment of experimental vibrational bands to specific molecular motions. nih.gov By comparing the calculated and experimental spectra, a detailed understanding of the vibrational modes of this compound can be achieved. For instance, the characteristic stretching frequency of the carbonyl group (C=O) in esters is typically observed in the range of 1700-1750 cm⁻¹ in the IR spectrum. DFT calculations can confirm this assignment and also identify the vibrational modes associated with the trifluoromethyl group and the benzene ring. A study on ethyl trifluoromethanesulfonate utilized DFT to predict its vibrational wavenumbers and make assignments for the observed spectral features. researchgate.net

Table 3: Predicted Vibrational Frequencies for a Related Ester Note: This table is illustrative, based on general knowledge of vibrational spectroscopy of esters.

Vibrational Mode Typical Frequency Range (cm⁻¹)
C-H stretch (aromatic) 3000 - 3100
C-H stretch (aliphatic) 2850 - 3000
C=O stretch 1700 - 1750
C-C stretch (ring) 1400 - 1600
C-F stretch 1000 - 1400

The presence of rotatable bonds in this compound gives rise to different possible conformations. A detailed conformational analysis is necessary to identify the most stable conformer(s) and to understand the energy barriers between them. A study on the closely related mthis compound revealed that the molecule exists as two interconverting non-planar conformations, with the trans conformer being predominant. rsc.org The trans conformer is where the C=O and C-CF3 bonds are on opposite sides of the C-C bond connecting the ester and the ring. This preference is influenced by steric and electronic interactions between the trifluoromethyl group and the ester group. Similar conformational behavior would be expected for this compound.

Ab Initio Methods for Property Prediction

Ab initio calculations, which are based on first principles of quantum mechanics without the use of empirical parameters, can also be employed to study this compound. Methods like Hartree-Fock (HF) and Møller-Plesset perturbation theory (MP2) can provide complementary information to DFT calculations. mdpi.com While computationally more demanding, ab initio methods can offer a higher level of accuracy for certain properties. For example, a study on phenyl benzoate utilized both DFT and MP2 methods to investigate its molecular structure and vibrational spectra, finding good agreement with experimental data. mdpi.com

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations can provide insights into the dynamic behavior of this compound in different environments, such as in a solvent. By simulating the motion of the molecule and its surrounding solvent molecules over time, MD can be used to study processes like solvation, diffusion, and conformational changes in a dynamic context. osti.govnih.gov For instance, MD simulations have been used to investigate the dissolution of organic crystals and the stability of different polymorphic forms in aqueous environments. researchgate.net Such simulations for this compound could elucidate its behavior in solution, which is crucial for understanding its reactivity in chemical reactions.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Trifluoromethylated Benzoates

Quantitative Structure-Activity Relationship (QSAR) models are powerful computational tools used to correlate the chemical structure of a compound with its biological activity or toxicity. mst.dkyoutube.com These models are built on the principle that the structure of a molecule dictates its properties and, by extension, its interactions with biological systems. mst.dk For benzoic acid and its derivatives, QSAR studies have been instrumental in predicting toxicity and other biological effects. nih.govresearchgate.net

The development of a QSAR model involves calculating molecular descriptors that quantify various aspects of a molecule's structure, such as its physicochemical, electronic, and steric properties. youtube.com For benzoic acid analogs, key descriptors often include the partition coefficient (log P), which measures lipophilicity, the acid dissociation constant (pKa), and quantum chemical parameters like the energy of the lowest unoccupied molecular orbital (E LUMO). nih.govresearchgate.net

Research on the toxicity of various substituted benzoic acids has shown that these descriptors are crucial for building predictive models. nih.gov For instance, a study on the toxicity of benzoic acids to aquatic organisms found that models were significantly improved by combining log P with pKa or E LUMO, as compared to using single descriptors. nih.govresearchgate.net The toxicity of benzoic acids to the bacterium Vibrio fischeri and the crustacean Daphnia magna was found to decrease in the order of bromo > chloro > fluoro substitution. nih.gov

In the context of trifluoromethylated benzoates like this compound, a QSAR model would aim to quantify the impact of the trifluoromethyl (-CF₃) group on the molecule's activity. The strong electron-withdrawing nature of the -CF₃ group significantly influences the electronic properties of the benzene ring and the ester functionality, which would be captured by relevant descriptors. While specific QSAR models exclusively for trifluoromethylated benzoates are not extensively detailed in the cited literature, the established principles for other halogenated and substituted benzoates provide a clear framework for their development. nih.govnih.gov

Table 1: Common Descriptors in QSAR Models for Benzoic Acid Derivatives

DescriptorProperty MeasuredInfluence on Activity/ToxicityReference
Log P Lipophilicity / HydrophobicityCorrelates with membrane permeability and non-polar narcosis. nih.govresearchgate.net nih.govresearchgate.net
pKa Acidity / Ionization StateAffects uptake and toxicity, as ionized and non-ionized forms have different activities. nih.gov nih.gov
E LUMO Electron AffinityRelates to the reactivity of the molecule and its ability to accept electrons. nih.govresearchgate.net nih.govresearchgate.net
Steric Descriptors Molecular Size and ShapeInfluences how the molecule fits into a biological target site. nih.gov
Electrostatic Descriptors Charge DistributionGoverns polar interactions and hydrogen bonding potential. nih.gov

Prediction of Reaction Pathways and Mechanisms

Computational chemistry provides indispensable tools for predicting the most likely reaction pathways and elucidating the underlying mechanisms for organic compounds. rsc.org Methods such as Density Functional Theory (DFT) are employed to explore the potential energy surface (PES) of a reaction, identifying transition states and intermediates to determine the most energetically favorable route. researchgate.netbyu.edu

For aromatic esters like this compound, several reaction types can be computationally modeled. These include:

Hydrolysis: The cleavage of the ester bond by water, which can be acid or base-catalyzed. Computational models can determine the activation energies for different mechanistic pathways.

Nucleophilic Aromatic Substitution: Where a nucleophile replaces a substituent on the aromatic ring. The strong electron-withdrawing -CF₃ group would activate the ring towards such attacks.

Reactions involving the Trifluoromethyl Group: While generally stable, this group can participate in specific reactions under certain conditions.

Furthermore, the field of chemoinformatics is advancing the prediction of reaction outcomes through machine learning. rsc.orgresearchgate.net By training models on vast databases of known reactions, it is possible to predict the products and pathways for new combinations of reactants with increasing accuracy. rsc.orgnih.gov For instance, a model trained on fundamental organic reactions was able to predict products and pathways for a set of test reactions with significant accuracy. rsc.org Such approaches could be applied to predict the reactivity of this compound in various synthetic contexts.

Natural Bonding Orbital (NBO) Analysis for Charge Delocalization and Hydrogen Bonding

Natural Bonding Orbital (NBO) analysis is a computational method that transforms the complex, delocalized molecular orbitals of a calculated wavefunction into a localized Lewis structure picture of chemical bonds and lone pairs. wikipedia.orgwisc.edu This method is exceptionally useful for quantitatively describing charge delocalization, hyperconjugation, and hydrogen bonding. nih.govrsc.org Delocalization effects are identified as interactions between filled, Lewis-type (donor) NBOs and empty, non-Lewis-type (acceptor) NBOs. wikipedia.orguni-muenchen.de The energetic significance of these interactions is evaluated using second-order perturbation theory, which yields a stabilization energy, E(2). uni-muenchen.de

In this compound, NBO analysis would reveal key electronic interactions:

Charge Delocalization: Significant delocalization is expected from the lone pairs (LP) of the ester oxygen atoms into the antibonding π* orbitals of the carbonyl group (C=O) and the aromatic ring. This resonance effect stabilizes the molecule. The electron-withdrawing -CF₃ group would also influence the charge distribution across the π-system. Studies on other heteroaromatic compounds show that the extent of electron density transfer from heteroatom lone pairs to the π system is a key measure of delocalization. acs.org

Hydrogen Bonding: While this compound does not possess strong hydrogen bond donors, it can act as a hydrogen bond acceptor through its oxygen and fluorine atoms. NBO analysis can identify and quantify weak intermolecular hydrogen bonds, such as C-H···O or C-H···F interactions, which can be crucial in crystal packing and solvation. Computational studies on other fluorinated molecules have used NBO analysis to characterize both strong N-H···N intermolecular hydrogen bonds and weaker C-H···O interactions. nih.gov Similarly, analysis of a benzoate-containing thiourea (B124793) derivative showed that hydrogen bonding leads to significant electrostatic stabilization. nih.gov

Table 2: Representative Donor-Acceptor Interactions from NBO Analysis for a Benzoate System

Donor NBO (i)Acceptor NBO (j)E(2) (kcal/mol)Type of InteractionReference
LP (O-ester)π* (C=O)HighResonance stabilization of the ester group uni-muenchen.de
LP (O-carbonyl)π* (C-C aromatic)ModerateResonance delocalization into the phenyl ring uni-muenchen.de
π (C=C aromatic)π* (C=C aromatic)Moderateπ-conjugation within the benzene ring uni-muenchen.de
σ (C-H)σ* (C-F)LowWeak hyperconjugation wisc.edu
LP (F)σ* (C-H of adjacent molecule)LowWeak intermolecular hydrogen bonding nih.gov

Applications of Ethyl 2 Trifluoromethyl Benzoate in Advanced Organic Synthesis

A Foundational Component in the Synthesis of Intricate Molecules

The strategic placement of the trifluoromethyl group in Ethyl 2-(trifluoromethyl)benzoate makes it an attractive starting material for constructing complex molecular architectures. This is primarily due to the electron-withdrawing nature of the CF3 group, which can influence the reactivity of the aromatic ring and the ester functionality, enabling a variety of chemical transformations.

A Precursor for the Assembly of Trifluoromethylated Heterocycles

This compound serves as a key starting material for the synthesis of various trifluoromethyl-containing heterocyclic compounds. These heterocycles are of significant interest due to their prevalence in biologically active molecules. For instance, the reaction of 2-ethynylbenzoates, which can be derived from this compound, with other reagents can lead to the formation of complex heterocyclic systems. A notable example is the synthesis of bis[(trifluoromethyl)sulfonyl]ethylated isocoumarins. This reaction proceeds through an intermolecular nucleophilic attack of the alkyne on a highly polar olefin, followed by a concomitant heterocyclization, showcasing a pathway to novel isocoumarin (B1212949) derivatives. nih.govacs.orgcsic.es The efficiency of this catalyst- and irradiation-free sequence is highly dependent on the electronic nature of the substituents on the 2-ethynylbenzoate precursor. nih.govacs.orgcsic.es

An Intermediate in the Pathway to Fluorine-Containing Pharmaceuticals

The trifluoromethyl group is a common feature in many modern pharmaceuticals, where it can enhance metabolic stability, binding affinity, and bioavailability. While direct synthesis pathways for specific drugs starting from this compound are not extensively documented in publicly available literature, its derivatives, such as 2-(trifluoromethyl)benzoic acid, are known intermediates in the production of certain active pharmaceutical ingredients. For example, 2-(trifluoromethyl)benzoic acid is a key component in the synthesis of a new-type wide-spectrum sterilant, N-{2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]ethyl}-2-(trifluoromethyl)benzamide, which has applications in controlling diseases in various crops. This suggests the potential of this compound as a precursor in the pharmaceutical industry.

Furthermore, the isocoumarin core, which can be synthesized from derivatives of this compound, is a structural motif found in various biologically active natural products and drugs. nih.govacs.orgcsic.es Molecular docking studies of some synthesized bis(triflyl)ethylated isocoumarins have shown promising biological activities, including the inhibition of human acetylcholinesterase (hAChE), indicating their potential as therapeutic agents. nih.govacs.orgcsic.es

A Stepping Stone for Fluorine-Containing Agrochemicals

The agrochemical industry frequently utilizes fluorinated compounds to develop effective and selective pesticides. The trifluoromethyl group, in particular, is a key substituent in many commercial agrochemicals. google.comgoogleapis.comnih.gov Patent literature reveals that 2-(trifluoromethyl)benzoic acid is a crucial intermediate in the synthesis of novel wide-spectrum fungicides. Specifically, it is used to prepare N-{2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]ethyl}-2-(trifluoromethyl)benzamide, a compound effective against diseases in grapes, vegetables, and other field crops. Given that esters like this compound can be readily hydrolyzed to their corresponding carboxylic acids, this highlights a direct application pathway for this compound in the agrochemical sector.

The following table showcases a selection of agrochemicals containing the trifluoromethylphenyl moiety, illustrating the importance of this structural motif which can be derived from precursors like this compound.

Agrochemical Type Target
FlubendiamideInsecticideLepidopteran pests
MethoxyfenozideInsecticideLepidoptera
PymetrozineInsecticideAphids, Whiteflies
DeltamethrinInsecticideBroad spectrum
Lambda-cyhalothrinInsecticideBroad spectrum

This table presents examples of agrochemicals with a trifluoromethylphenyl group, a structural feature accessible through intermediates like this compound.

An Intermediate for the Development of Specialty Materials

The unique properties conferred by the trifluoromethyl group, such as thermal stability, chemical resistance, and specific optical and electronic characteristics, make trifluoromethyl-containing compounds valuable for the creation of specialty materials. taylorfrancis.com While direct polymerization of this compound is not a common application, its derivatives can serve as essential monomers for high-performance polymers. For instance, fluorinated diamines, which can be synthesized from precursors related to this compound, are used to produce polyimides with enhanced properties. These fluorinated polyimides often exhibit improved solubility, lower dielectric constants, and increased optical transparency, making them suitable for applications in microelectronics and aerospace.

A Key Player in Ligand Synthesis

The synthesis of novel ligands for catalysis and materials science is a critical area of chemical research. This compound and its derivatives are valuable precursors for constructing ligands with tailored electronic and steric properties. The trifluoromethyl group can significantly influence the coordination chemistry of the resulting ligand, impacting the catalytic activity and selectivity of the metal complexes they form.

For example, trifluoromethyl-substituted bipyridines are an important class of ligands used in catalysis and photochemistry. nih.govmdpi.com The synthesis of these ligands can potentially start from precursors derived from this compound. The electron-withdrawing nature of the trifluoromethyl group can tune the redox potential and excited-state properties of metal complexes, which is particularly relevant for applications in photoredox catalysis and the development of phosphorescent materials for organic light-emitting diodes (OLEDs). nih.gov

The table below lists some examples of trifluoromethyl-containing ligands and their applications, highlighting the importance of the trifluoromethyl moiety in ligand design.

Ligand Type Metal Complex Application
Trifluoromethyl-substituted bipyridineRuthenium(II)Photocatalysis, OLEDs
Chiral bipyridine ligandsCopper(I)Asymmetric allylic oxidation, Cyclopropanation
Substituted diimine with bipyridine backboneCopper(I), Silver(I)Coordination chemistry studies

This table provides examples of ligand types that incorporate the trifluoromethyl group, a key feature of this compound, and their diverse applications.

A Catalyst for the Development of Novel Reaction Methodologies

The unique reactivity of this compound and its derivatives has led to their use in the development of novel synthetic methods. The presence of the trifluoromethyl group can enable or facilitate reactions that are otherwise challenging with non-fluorinated analogues.

One such example is the development of a three-component amino etherification of alkenes. acs.org While not directly involving this compound, this copper-catalyzed reaction utilizes O-benzoyl hydroxylamines, which are structurally related. This methodology allows for the incorporation of versatile aliphatic amines and structurally diverse alkyl or aryl ethers onto alkenes. acs.org The development of such novel reactions, which can be applied to the late-stage functionalization of complex bioactive molecules, underscores the potential for developing new synthetic strategies based on the reactivity of compounds like this compound. acs.org

Furthermore, the development of "Trifluoromethyl Benzoate (B1203000) (TFBz)" as a versatile trifluoromethoxylation reagent highlights the utility of the benzoate scaffold in novel reagent design. nih.gov TFBz, which can be prepared from inexpensive starting materials, has been successfully employed in the trifluoromethoxylation-halogenation of arynes, nucleophilic substitution of alkyl halides, and cross-coupling reactions. nih.gov This demonstrates the potential for developing new reagents and reaction methodologies based on the core structure of this compound.

Catalysis Studies

While this compound is not typically employed as a catalyst itself, its role in catalyzed reactions and catalyst-free synthetic routes is a subject of significant research. Studies primarily focus on its synthesis via catalytic methods and its use as a substrate in reactions where the need for a catalyst is obviated by the molecule's inherent reactivity.

Role in Catalyzed Synthesis of Esters:

The synthesis of benzoate esters, including fluorinated derivatives like this compound, can be achieved through catalytic processes. One prominent method is the palladium-catalyzed carbonylation of aryl bromides. Research has demonstrated the efficacy of polymer-supported palladium catalysts in the synthesis of various aryl esters, providing a pathway for the formation of the ester group found in this compound. rsc.org

Participation in Catalyst-Free Advanced Synthesis:

Recent studies have highlighted the utility of derivatives of this compound in catalyst- and irradiation-free heterocyclization sequences. Specifically, 2-ethynylbenzoates, which can be prepared from the corresponding benzoates, serve as key precursors in the synthesis of complex heterocyclic structures like isocoumarins and isoquinolones. csic.esnih.govacs.org

A notable reaction involves the interaction of 2-ethynylbenzoates with Yanai's reagent (Tf₂C=CH₂) to produce bis(triflyl)ethylated isocoumarins. This process proceeds via an intermolecular nucleophilic attack of the alkyne's triple bond on the reagent, followed by a spontaneous heterocyclization. nih.govacs.org The efficiency and outcome of this synthetic cascade are highly dependent on the electronic nature of the substituents on the benzoate ring.

Influence of the Trifluoromethyl Group:

The trifluoromethyl (-CF₃) group is strongly electron-withdrawing. Research into the synthesis of isocoumarins from substituted 2-ethynylbenzoates has shown that the electronic properties of the substituents on the benzoate moiety play a critical role in the reaction's success.

Detailed findings indicate that:

Electron-donating groups (like Methoxy, -OCH₃) on the benzoate ring generally have a positive impact on the reaction, assisting the lactonization sequence and leading to high yields of the desired isocoumarin product. nih.gov

Electron-withdrawing groups , such as the trifluoromethyl group, tend to have a negative influence on the efficiency of these specific oxycyclization reactions. csic.esnih.gov For instance, the reaction of 2-((4-(trifluoromethyl)phenyl)ethynyl)benzoate and 2-((2-(trifluoromethyl)phenyl)ethynyl)benzoate did not perform well, instead yielding cyclobutene (B1205218) derivatives as the primary products. csic.esnih.gov

This demonstrates that while the core structure of this compound is a valuable building block, its specific electronic properties must be carefully considered in the design of advanced synthetic pathways. The electron-withdrawing nature of the -CF₃ group can alter reaction pathways, disfavoring certain cyclizations while potentially enabling others.

The table below summarizes the observed impact of substituent electronics on the catalyst-free synthesis of isocoumarins from 2-ethynylbenzoate precursors.

Substituent on Benzoate RingElectronic NatureImpact on Isocoumarin Synthesis YieldReference
Methoxy (-OCH₃)Electron-DonatingPositive / Favorable nih.gov
Methyl (-CH₃)Electron-DonatingPositive / Favorable nih.gov
Fluorine (-F)Electron-WithdrawingTolerated, reasonable yields csic.esnih.gov
Trifluoromethyl (-CF₃)Strongly Electron-WithdrawingNegative / Unfavorable for isocoumarin formation csic.esnih.gov

Medicinal Chemistry and Biological Research Applications

Structure-Activity Relationship (SAR) Studies

Structure-Activity Relationship (SAR) studies are fundamental to understanding how a molecule's chemical structure relates to its biological activity. For Ethyl 2-(trifluoromethyl)benzoate, the focus is on how its constituent parts influence its interactions with biological systems.

The trifluoromethyl (-CF3) group is a common substituent in medicinal chemistry, often introduced to modulate a molecule's physicochemical properties and biological activity. researchgate.net Its strong electron-withdrawing nature can significantly alter a compound's metabolic stability and binding affinity. researchgate.net

Statistical analysis of large compound datasets reveals that replacing a methyl (-CH3) group with a trifluoromethyl (-CF3) group does not guarantee an improvement in bioactivity on average. nih.govacs.org However, in a notable subset of cases (approximately 9.19%), this substitution can enhance biological activity by at least tenfold. researchgate.netnih.govacs.org The effectiveness of the -CF3 group is highly context-dependent, relying on the specific nature of the protein-ligand binding pocket. nih.govacs.org

Research has shown that the energy gains from -CF3 substitution are often driven by electrostatic and solvation free energy. researchgate.netnih.govacs.org The -CF3 group on a benzene (B151609) ring can be particularly effective at improving binding energy. nih.govacs.org Quantum mechanics calculations have demonstrated that this substitution can lead to significant energy gains in certain systems. nih.govacs.org

Amino Acid Interaction Preferences

GroupPreferred Amino Acid Residues
Trifluoromethyl (-CF3)Phenylalanine, Methionine, Leucine, Tyrosine
Methyl (-CH3)Leucine, Methionine, Cysteine, Isoleucine

Data sourced from a survey of the Protein Data Bank (PDB), indicating the amino acid residues most frequently found in proximity to trifluoromethyl and methyl groups in protein-ligand complexes. researchgate.netnih.govacs.org

The ethyl ester moiety plays a crucial role in the pharmacokinetic profile of the compound, primarily influencing its metabolic stability. Ester groups are susceptible to hydrolysis by esterase enzymes, such as carboxylesterases 1 and 2 (CES1 and CES2), which are abundant in the body, particularly in the plasma and liver. nih.gov This often results in metabolic instability for ester-containing compounds. nih.gov

This susceptibility to hydrolysis means that this compound can function as a prodrug. A prodrug is an inactive or less active molecule that is converted into an active drug within the body. In this case, hydrolysis of the ethyl ester would yield 2-(trifluoromethyl)benzoic acid, which may be the intended active species. The introduction of an ester group is a common strategy in the design of "soft drugs," which are active compounds designed to be metabolized predictably and rapidly into inactive forms after exerting their therapeutic effect. nih.gov

Studies on a series of benzoate (B1203000) esters have shown that their stability in plasma is inversely proportional to the size of the alcohol group. nih.gov For instance, methyl benzoate has a longer half-life in rat plasma than ethyl benzoate, which in turn is more stable than propyl, butyl, and phenyl benzoates. nih.gov This indicates that the ethyl group in this compound contributes to a relatively rapid rate of hydrolysis.

This compound is primarily used as an intermediate for the synthesis of more elaborate molecules designed to have specific biological activities. By modifying the core structure, researchers can develop derivatives with improved potency and selectivity for a particular biological target.

For example, the trifluoromethyl-pyrimidine-carboxylate scaffold, which can be synthesized from intermediates like this compound, has been investigated for its biological activity. Analogues of ethyl 2-[(3-methyl-2,5-dioxo(3-pyrrolinyl))amino]-4-(trifluoromethyl)pyrimidine-5-carboxylate have been synthesized and tested as inhibitors of AP-1 and NF-κB mediated gene expression, which are key pathways in inflammatory responses. nih.govresearchgate.net

Another synthetic route involves the derivatization of related 2-ethynylbenzoates to form isocoumarins. Subsequent molecular docking studies of these resulting compounds have shown potential biological activity through coordination with the enzyme human acetylcholinesterase (hAChE), suggesting a pathway for developing novel enzyme inhibitors. acs.org

Potential as a Drug Candidate or Intermediate

While this compound itself is not typically considered a drug candidate, its role as a synthetic intermediate is of high value in pharmaceutical research and development. clearsynth.com It provides a readily available molecular fragment that incorporates the beneficial properties of the trifluoromethyl group.

The primary drug development pathway involving this compound is its use as a starting material or building block. clearsynth.com Medicinal chemists utilize it to construct larger, more complex molecules that are then screened for biological activity against various diseases. The development process leverages the foundational structure of the compound, adding other functional groups and ring systems to create novel chemical entities with desired therapeutic properties.

Derivatives synthesized from a trifluoromethyl-benzoate core have been shown to target specific biological molecules.

Biological Targets of Derivatized Compounds

Derivative ClassBiological TargetPotential Therapeutic Area
Pyrimidine-carboxylatesAP-1 and NF-κB (Transcription Factors)Inflammatory Diseases, Cancer
IsocoumarinsHuman Acetylcholinesterase (hAChE)Neurodegenerative Diseases (e.g., Alzheimer's)
TrifluoromethylbenzoatesBenzoate 1,2-dioxygenase (Bacterial Enzyme)Bioremediation

Examples of biological targets for molecules derived from or related to this compound. nih.govresearchgate.netacs.orgnih.gov

As shown in the table, derivatives can be designed to interact with a range of targets. Pyrimidine-based compounds have been developed as inhibitors of transcription factors involved in inflammation and cancer. nih.govresearchgate.net Isocoumarins derived from related benzoate precursors show promise as inhibitors of acetylcholinesterase, an enzyme implicated in Alzheimer's disease. acs.org Furthermore, the metabolism of trifluoromethyl-benzoates by bacterial enzymes like benzoate 1,2-dioxygenase has been studied, indicating potential applications in bioremediation, although this is outside the scope of human therapeutics. nih.gov

Agrochemical Development and Properties

This compound is a significant intermediate in the agrochemical industry. chemimpex.com The trifluoromethyl group is a common feature in modern pesticides, with over half of the pesticides introduced in the last two decades containing fluorine. nih.gov The presence of this group can increase the efficacy and stability of the final agrochemical product. chemimpex.com Derivatives of 2-(trifluoromethyl)benzoic acid are used to create a variety of agrochemicals, including herbicides, insecticides, and fungicides, which are vital for modern crop protection. chemimpex.comnih.gov

Derivatives of 2-(trifluoromethyl)benzoic acid are foundational in the development of certain herbicides. For example, 2-trifluoromethylbenzimidazoles have been identified as a class of herbicidal compounds. nih.gov The parent compound, 2-(trifluoromethyl)benzoic acid, is a precursor in the synthesis of more complex herbicides. upfluorochem.com The classification of herbicides includes a "benzoic acid" category, featuring compounds like dicamba, which underscores the importance of this chemical structure in developing agents for weed control. bcpcpesticidecompendium.orggoogle.com Furthermore, fluorinated sulphonamide compounds, which can be derived from fluorinated benzoic acids, are utilized as herbicides for both pre- and post-emergence control of various weeds in major crops like cotton, rice, and corn. vt.edu

The trifluoromethyl moiety is a key component in a number of synthetic insecticides. While research on the direct insecticidal action of this compound is limited, its derivatives have shown significant activity. For instance, trifluoromethylphenyl amides (TFMPAs) have been designed and tested as potential mosquitocides, showing toxicity against larvae and adults of Aedes aegypti. vt.edunih.gov One such compound, 2-Chloro-N-(3-(trifluoromethyl)phenyl)acetamide, was found to be a more effective repellent against certain mosquito species than DEET. vt.edu

Another example is Chlorfluazuron, an insect growth regulator from the benzoylurea (B1208200) class, which contains a trifluoromethyl group and demonstrates high insecticidal activity against pests like Lepidoptera by inhibiting chitin (B13524) biosynthesis. nih.gov The broader class of benzoate esters also shows promise; a study on non-fluorinated benzoates, including ethyl benzoate, confirmed their insecticidal efficacy against the cotton aphid, Aphis gossypii. ccspublishing.org.cn

**Table 1: Insecticidal Efficacy of Benzoate Derivatives against *Aphis gossypii***

Compound (at 1%) Efficacy vs. 3rd-Instar Nymphs (24h) Efficacy vs. Adults (24h)
Methyl Benzoate 100.0% 100.0%
Ethyl Benzoate 93.0% 69.0%
Vinyl Benzoate 60.0% 39.0%

This table is based on data for the non-fluorinated parent compound, ethyl benzoate, and its analogs. ccspublishing.org.cn

The trifluoromethyl group is integral to the efficacy of numerous modern fungicides. Several commercial fungicides are derived from trifluoromethyl-containing building blocks. nih.govacs.org Examples include:

Fluazinam : A fungicide synthesized using a trifluoromethyl-substituted pyridine (B92270) derivative, which has shown higher fungicidal activity compared to its non-fluorinated analogs. nih.gov

Flufenoxystrobin : This strobilurin analogue fungicide, which contains a trifluoromethyl group, is effective against pathogens like Erysiphe graminis. acs.org

Pyraziflumid : This fungicide incorporates a trifluoromethyl group on its pyrazine (B50134) moiety. acs.org

Additionally, research into novel compounds has demonstrated the potential of this chemical feature. A study on 1-trifluoromethyl cinnamyl alcohol derivatives found that most of the synthesized compounds exhibited excellent broad-spectrum antifungal activity in vitro against various plant pathogens.

Table 2: In Vitro Antifungal Activity of Compound 2 (a 1-trifluoromethyl cinnamyl alcohol derivative)

Fungal Pathogen EC50 Value (μg/mL)
Fusarium oxysporum 11.235
Botrytis cinerea 3.806
Gibberella zeae 7.214
Phytophthora infestans 17.981
Sclerotinia sclerotiorum 8.992
Rhizoctonia solani 9.553
Colletotrichum gloeosporioides 12.637
Alternaria solani 15.674

Data from a study on potential fungicides, where Compound 2 is a representative 1-trifluoromethyl cinnamyl alcohol derivative.

The use of this compound as a synthetic intermediate has a notable impact on crop protection strategies. By enabling the creation of diverse and highly effective pesticides, it contributes to the management of weeds, insect pests, and fungal diseases that threaten agricultural productivity. chemimpex.comnih.gov Herbicides derived from this chemical family help control unwanted vegetation, reducing competition for resources with crops like wheat, corn, and soybeans. nih.govvt.edu Insecticidal derivatives provide tools to manage destructive pests, including larval and adult insects, while fungicidal compounds are crucial for controlling a wide range of plant pathogens, thereby preventing significant crop yield losses. vt.edunih.govacs.org The development of these specialized molecules, often featuring enhanced stability and targeted activity due to the trifluoromethyl group, is a key element of modern integrated pest management programs. vt.educcspublishing.org.cn

Biochemical Pathway Interaction Studies

The biological activity of compounds derived from this compound often stems from their interaction with specific biochemical pathways. Research has shown that the trifluoromethyl group can play a crucial role in the mechanism of action. For example, the herbicidal compounds dithiopyr (B166099) and thiazopyr, which are synthesized using a trifluoromethyl-containing building block, function by inhibiting root growth. nih.gov Their mode of action is the disruption of microtubule assembly, which blocks cell division in susceptible plants. nih.gov

In studies of potential therapeutic agents, 2-(trifluoromethyl)benzimidazole (B189241) derivatives were evaluated for their effect on tubulin polymerization. nih.gov While these specific compounds did not inhibit the pathway, the investigation highlights that interaction with cytoskeletal components is a recognized mechanism for this class of molecules. nih.gov This focus on pathway-specific interactions is critical for the rational design of new, effective, and selective agrochemicals and pharmaceuticals.

Enzyme Inhibition or Activation

The trifluoromethylphenyl core, a key feature of this compound, is integral to the design of various enzyme inhibitors. Research has focused on derivatives that show potential in inhibiting cholinesterases, enzymes crucial in the nervous system.

For instance, a series of N-alkyl-2-[4-(trifluoromethyl)benzoyl]hydrazine-1-carboxamides, which are structurally related to the trifluoromethyl-benzoyl scaffold, have been synthesized and evaluated as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). nih.govmdpi.com These compounds demonstrated dual inhibition of both enzymes. nih.gov Specifically, IC₅₀ values—the concentration required to inhibit 50% of the enzyme's activity—ranged from 27.04 to 106.75 µM for AChE and 58.01 to 277.48 µM for BChE. mdpi.com Certain derivatives, such as the N-tridecyl and N-pentadecyl carboxamides, were identified as the most potent and selective AChE inhibitors in the series, with some compounds showing lower IC₅₀ values for AChE than the clinically used drug, rivastigmine. mdpi.com

Antimicrobial Activity Research

The incorporation of the trifluoromethyl group is a known strategy in the development of novel antimicrobial agents. nih.gov Derivatives of trifluoromethyl-containing benzamides and related structures have been investigated for their efficacy against a range of pathogenic microbes.

While direct studies on this compound are not prominent, research on related structures highlights the potential of the trifluoromethylphenyl moiety in antibacterial agents. For example, substituted 2-trifluoromethyl-benzimidazoles have been examined for their antibacterial activity against both Gram-positive and Gram-negative bacteria. nih.gov Similarly, benzyl (B1604629) benzoate, an isomer of ethyl benzoate, has shown antibacterial properties, with a notable effect against the Gram-positive bacterium Bacillus cereus at a Minimum Inhibitory Concentration (MIC) of 50 μg/mL. ugm.ac.id Other research into ethylparaben (B1671687) hydrazide-hydrazone derivatives found a wide range of antimicrobial activity, with some compounds showing efficacy against Staphylococcus aureus at MIC values as low as 2 μg/mL. nih.gov The ethyl acetate (B1210297) fraction of certain plant extracts, which contains various benzoate-like compounds, has also demonstrated notable antibacterial effects against both S. aureus and E. coli. nih.govnih.gov

The antifungal potential of compounds derived from benzoate structures is an active area of investigation. Studies on 2-acylbenzo- and naphthohydroquinones, which are related to benzoate esters, have shown significant activity against various fungal pathogens. mdpi.com Sodium benzoate itself is known to have antifungal properties, particularly against species like Candida albicans. agrojournal.org

Minimum Inhibitory Concentration (MIC) is a key measure of an antimicrobial agent's effectiveness, representing the lowest concentration that prevents visible microbial growth. In a study of 2-acylbenzo- and naphthohydroquinones, several derivatives showed potent antifungal activity. mdpi.com The results indicated that certain compounds were highly active against both yeasts and molds. mdpi.com One derivative, in particular, demonstrated low MIC values against Candida species and filamentous fungi, including a MIC of 2 µg/mL against Candida krusei, a strain known for its intrinsic resistance to some standard antifungal drugs. mdpi.com This activity was comparable to the reference drug amphotericin B. mdpi.com

Table 1: MIC Values (µg/mL) of Selected Acylhydroquinone Derivatives Against Fungal Strains This table is based on data for compounds structurally related to this compound and is for illustrative purposes.

Compound/DrugCandida albicansCandida kruseiAspergillus fumigatus
Acylhydroquinone Derivative 34-16416-64
Acylhydroquinone Derivative 44-824-32
Amphotericin B (Reference)0.5-110.5-1

Source: Adapted from research on 2-acylated benzo- and naphthohydroquinones. mdpi.com

Against Fungal Strains

Molecular Docking Simulations with Biological Targets

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is crucial in drug design to understand interactions at the atomic level. Derivatives of trifluoromethyl benzoates are often subjected to these simulations to predict their binding affinity and mode of action with biological targets like enzymes or receptors. nih.govnih.gov

For example, molecular docking studies were performed on N-alkyl-2-[4-(trifluoromethyl)benzoyl]hydrazine-1-carboxamides to investigate their interaction with AChE and BChE. nih.gov The simulations suggested that these compounds likely act as non-covalent inhibitors, positioning themselves near the catalytic triad (B1167595) of the enzymes. nih.gov In another study, the synthesis of complex isocoumarins from 2-ethynylbenzoate precursors (related to this compound) was followed by molecular docking experiments. These simulations indicated that the resulting molecules could potentially act as inhibitors of human acetylcholinesterase (hAChE).

Pharmacokinetic and Pharmacodynamic Investigations (general principles)

Pharmacokinetics (PK) describes how the body affects a drug (absorption, distribution, metabolism, and excretion), while pharmacodynamics (PD) describes what the drug does to the body. The inclusion of a trifluoromethyl group, as seen in this compound, is a well-established strategy to favorably modulate these properties. researchgate.netresearchgate.net

The -CF3 group is highly electronegative and metabolically stable. researchgate.net Its incorporation into a drug candidate can block metabolic pathways, thereby increasing the drug's half-life and bioavailability. nih.gov Furthermore, the lipophilicity imparted by the trifluoromethyl group can enhance a molecule's ability to cross cellular membranes, which is crucial for reaching its target site of action. researchgate.net Studies on various benzamide (B126) derivatives show that structural modifications, including the addition of groups like -CF3, significantly influence their absorption, distribution, and efficacy. acs.orgnih.govnih.gov For instance, research on fluorinated compounds has demonstrated their potential for improved oral pharmacokinetic profiles and metabolic stability, which are critical for developing effective therapeutic agents. acs.org

Advanced Research Topics and Future Directions

Exploration of Stereoisomers and Their Biological Activity (if applicable)

Ethyl 2-(trifluoromethyl)benzoate itself is an achiral molecule and does not have stereoisomers. Its molecular structure lacks any chiral centers, as confirmed by its InChIKey, BQLMZZVRHPZRBQ-UHFFFAOYSA-N. sigmaaldrich.com However, the exploration of stereoisomerism becomes highly relevant when this compound is used as a building block in the synthesis of more complex molecules.

Future research could involve using this compound to synthesize chiral derivatives. For instance, reactions that introduce chiral centers onto the ethyl group or through additions to the aromatic ring could yield enantiomeric or diastereomeric pairs. The biological activity of these resulting stereoisomers would then need to be investigated separately, as it is common for different enantiomers of a chiral drug to exhibit significantly different pharmacological and toxicological profiles.

Development of Analytical Methods for Detection and Quantification in Biological Systems

The development of robust analytical methods is crucial for studying the pharmacokinetics, metabolism, and biological distribution of this compound and its derivatives. While specific methods for this exact compound in biological matrices are not widely published, standard techniques in analytical chemistry can be adapted for this purpose.

Future research would focus on optimizing methods such as:

High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique that can be used to separate the parent compound from its metabolites in biological samples like plasma or urine. google.com Development would involve selecting the appropriate column, mobile phase, and detector (e.g., UV or mass spectrometry) to achieve high resolution and sensitivity.

Gas Chromatography-Mass Spectrometry (GC-MS): Given the compound's volatility, GC is a suitable method for its analysis. google.com Coupling GC with a mass spectrometer would allow for definitive identification and precise quantification.

Liquid Chromatography-Mass Spectrometry (LC-MS): This technique combines the separation power of liquid chromatography with the analytical power of mass spectrometry, providing high sensitivity and specificity for detecting trace amounts of the compound and its metabolites in complex biological mixtures. acs.org

These methods would be essential for any study aiming to understand how the compound behaves in a biological system, from cell cultures to animal models.

Environmental Fate and Degradation Studies (if relevant to research applications)

Assessing the environmental fate of synthetic chemicals is critical to understanding their potential impact. nih.gov For this compound, the presence of both an ester group and a trifluoromethyl group presents a unique profile for environmental degradation. The ester linkage can be susceptible to hydrolysis. quora.com However, the trifluoromethyl group is known to increase metabolic stability, and molecules with halo-aromatic structures can be persistent in the environment. nih.gov

Future research should investigate:

Biodegradability: Studies using microbial cultures from soil or water could determine the rate and extent to which this compound is broken down by microorganisms. nih.gov

Abiotic Degradation: Research into abiotic processes like photolysis (degradation by sunlight) and hydrolysis under various pH conditions would provide a more complete picture of its environmental persistence.

Predictive Modeling: Computational tools can predict the environmental fate and potential toxicity of chemical compounds, offering an initial assessment of risk before extensive experimental studies are undertaken. nih.gov

These studies are relevant for any application that might lead to the release of the compound into the environment, ensuring that its use in research and development is environmentally responsible.

Toxicity and Safety Profile for Specific Applications (general research considerations)

Establishing a basic toxicity profile is a fundamental requirement for the safe handling of any chemical in a research setting. For this compound, preliminary safety information indicates it is an irritant and may be harmful if swallowed, causing skin, eye, and respiratory irritation. sigmaaldrich.comvwr.com

Advanced research in this area should focus on non-clinical, in-vitro studies to build a more detailed profile. This includes:

Cytotoxicity Assays: Using various cell lines to determine the concentration at which the compound becomes toxic to cells.

Genotoxicity Studies: In-vitro tests, such as the Ames test or assays on human lymphocytes, can assess the potential for the compound to cause DNA damage or mutations. nih.gov Related compounds like sodium benzoate (B1203000) have been shown to have weak genotoxic effects in some studies. nih.gov

In-Silico Toxicity Prediction: Computational models can predict potential toxicities based on the chemical structure, providing guidance for safe handling and experimental design.

These research considerations are not for determining human dosage or adverse effects but are essential for establishing safe laboratory practices and for interpreting the results of biological screening assays.

Computational Design of Novel Analogs with Improved Properties

Computational chemistry offers powerful tools for the rational design of new molecules. Starting with the scaffold of this compound, researchers can design novel analogs with potentially improved biological activity, better selectivity, or more favorable physicochemical properties. This process often involves creating "Analog Series-Based (ASB) Scaffolds." researchgate.net

The computational design workflow includes:

Scaffold Identification: The core structure of this compound is identified as the starting scaffold. researchgate.net

In-Silico Modification: Virtual libraries of new compounds are created by adding different functional groups at various positions on the scaffold. Examples of existing analogs include those with additional methyl or bromo substitutions. bldpharm.combldpharm.com

Property Prediction: The properties of these virtual analogs—such as binding affinity to a specific biological target, solubility, and metabolic stability—are predicted using computational algorithms.

Prioritization for Synthesis: The most promising analogs are identified for actual chemical synthesis and subsequent experimental testing. researchgate.net

This approach accelerates the discovery process by focusing laboratory resources on compounds with the highest probability of success.

Integration with High-Throughput Screening for Bioactive Discovery

High-Throughput Screening (HTS) allows for the rapid testing of thousands of chemical compounds against a specific biological target to identify "hits"—compounds that show activity. embl.org this compound and its computationally designed analogs can be integrated into this discovery pipeline.

The process typically involves:

Compound Library Inclusion: The compound and its derivatives are included in large, chemically diverse libraries used for screening. nih.gov

Assay Development: A robust and automated assay, often based on fluorescence or mass spectrometry, is developed to measure the compound's effect on a biological target (e.g., an enzyme or receptor). nih.gov

Automated Screening: Robotic systems are used to perform the assay on the entire compound library in a highly parallel fashion, using microplates. embl.org

Hit Validation and SAR: Active compounds (hits) are validated through secondary assays. Structure-Activity Relationship (SAR) studies are then conducted on the validated hits and their analogs to optimize their potency and selectivity. nih.gov

By incorporating this compound and its family of compounds into HTS campaigns, researchers can efficiently explore their potential as starting points for the development of new drugs or other bioactive agents. embl.org

Q & A

Q. What are the key physicochemical properties of Ethyl 2-(trifluoromethyl)benzoate, and how do they influence experimental handling?

this compound (C₁₀H₉F₃O₂) has a molecular weight of 218.17 g/mol, a density of 1.23 g/cm³, and a boiling point of 238°C at 760 mmHg. Its vapor pressure is 0.0434 mmHg at 25°C, and it has a flash point of 83.2°C, indicating flammability risks. These properties necessitate storage in sealed containers away from heat and open flames. The trifluoromethyl group enhances lipophilicity, impacting solubility in organic solvents like DCM or THF .

PropertyValueRelevance for Handling
Density1.23 g/cm³Solvent compatibility
Boiling Point238°CDistillation/purification limits
Flash Point83.2°CFlammability precautions
Vapor Pressure0.0434 mmHg (25°C)Ventilation requirements

Q. What synthetic methodologies are commonly used to prepare this compound?

Synthesis typically involves esterification of 2-(trifluoromethyl)benzoic acid with ethanol under acid catalysis (e.g., H₂SO₄). Alternative routes include coupling reactions, such as Suzuki-Miyaura cross-coupling, using boronic acids and palladium catalysts. For example, EP 4374877 A2 (2024) describes a similar ester synthesis via nucleophilic substitution, with LCMS (m/z 366 [M+H]⁺) and HPLC (retention time: 1.26 minutes) used to confirm product identity . Key parameters include temperature control (<100°C to avoid ester hydrolysis) and anhydrous conditions to prevent side reactions .

Q. Which analytical techniques are most effective for characterizing this compound?

  • NMR Spectroscopy : ¹H NMR shows signals for the ethyl group (δ 1.3–1.5 ppm for CH₃, δ 4.3–4.5 ppm for CH₂) and aromatic protons (δ 7.5–8.0 ppm). ¹⁹F NMR confirms the trifluoromethyl group (δ -60 to -65 ppm).
  • Mass Spectrometry : ESI-MS or EI-MS detects the molecular ion at m/z 218.17 and fragment ions (e.g., loss of COOEt group at m/z 145).
  • HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) resolve impurities; retention times vary with mobile phase (e.g., 1.26 minutes in acetonitrile/water) .

Advanced Research Questions

Q. How can conflicting crystallographic or spectroscopic data be resolved for derivatives of this compound?

Conflicting data may arise from polymorphism, solvate formation, or dynamic effects. Strategies include:

  • SHELXL Refinement : Use high-resolution X-ray data to refine structures, accounting for disorder in the trifluoromethyl group .
  • Mercury Visualization : Compare packing motifs and hydrogen-bonding networks to identify structural anomalies .
  • DFT Calculations : Validate NMR chemical shifts or IR frequencies against computational models .

Q. What strategies optimize synthetic yield in multi-step routes involving this compound?

  • Steric Hindrance Mitigation : Use bulky bases (e.g., DBU) to deprotonate intermediates and enhance nucleophilic attack on the benzoate ester.
  • Catalyst Screening : Pd(PPh₃)₄ or XPhos ligands improve cross-coupling efficiency for aryl-boronic acid couplings .
  • In Situ Monitoring : ReactIR or LCMS tracks reaction progress, enabling timely quenching to prevent over-reaction .

Q. How can computational methods predict the reactivity of this compound in nucleophilic substitutions?

Density Functional Theory (DFT) calculates electrophilicity indices (e.g., Fukui functions) to identify reactive sites. The trifluoromethyl group’s electron-withdrawing effect directs nucleophiles to the ester carbonyl or meta-position on the benzene ring. Solvent effects (e.g., DMSO vs. toluene) are modeled using COSMO-RS to predict reaction pathways .

Q. What challenges arise in detecting trace impurities in this compound via LC-MS, and how are they addressed?

Challenges include co-elution of impurities and matrix effects. Solutions:

  • Gradient Optimization : Increase acetonitrile content from 40% to 90% over 15 minutes to separate polar byproducts.
  • High-Resolution MS : Orbitrap or Q-TOF instruments differentiate isobaric impurities (e.g., methyl vs. ethyl esters) .
  • Ion-Pairing Agents : Add 0.1% formic acid to enhance ionization of trifluoromethyl-containing species .

Safety and Handling

Q. What precautions are critical when handling this compound?

  • PPE : Wear nitrile gloves, safety goggles, and lab coats to prevent skin/eye contact.
  • Ventilation : Use fume hoods due to low vapor pressure and potential inhalation risks.
  • Storage : Keep in amber glass bottles at 2–8°C, away from oxidizers. Monitor for peroxide formation if stored long-term .

Biological and Applied Research

Q. What in vitro assays evaluate the bioactivity of this compound derivatives?

  • Antimicrobial Assays : MIC (Minimum Inhibitory Concentration) testing against S. aureus or E. coli.
  • Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa) assess selective toxicity.
  • Enzyme Inhibition : Fluorogenic substrates quantify inhibition of proteases or kinases. The trifluoromethyl group enhances membrane permeability, improving cellular uptake .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.